Succinamide, N,N,N',N'-tetraethyl-

Description

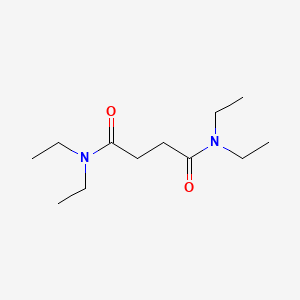

Succinamide, N,N,N',N'-tetraethyl- (tetraethylsuccinamide), is a succinamide derivative with four ethyl groups substituted on the nitrogen atoms of the amide moieties. Its structure consists of a central succinamide backbone (HOOC–CH₂–CH₂–COOH) where both oxygen atoms of the carboxylic acid groups are replaced by N-ethylamide groups (N–C₂H₅). This substitution confers distinct physicochemical properties, including enhanced lipophilicity and solubility in organic solvents compared to unsubstituted succinamide.

Properties

CAS No. |

22692-57-5 |

|---|---|

Molecular Formula |

C12H24N2O2 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

N,N,N',N'-tetraethylbutanediamide |

InChI |

InChI=1S/C12H24N2O2/c1-5-13(6-2)11(15)9-10-12(16)14(7-3)8-4/h5-10H2,1-4H3 |

InChI Key |

AKBQMZHYZAGQOK-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)CCC(=O)N(CC)CC |

Canonical SMILES |

CCN(CC)C(=O)CCC(=O)N(CC)CC |

Other CAS No. |

22692-57-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Succinamide derivatives are classified based on substituents attached to the nitrogen atoms. Key analogs include:

Key Observations:

- Lipophilicity : Alkyl-substituted derivatives (e.g., tetrabutyl, tetraethyl) exhibit higher lipophilicity than aryl- or sulfonyl-substituted analogs, enhancing their utility in solvent extraction .

- Hydrogen Bonding : Sulfonyl and aryl derivatives form extensive hydrogen-bonded networks in crystal structures, influencing material properties .

- Bioactivity: Aryl-substituted succinamides (e.g., N-cyclohexyl-N'-(pyridin-4-yl)succinimide) show promise as neuroprotective agents and aminopeptidase N (APN) inhibitors .

Physicochemical Properties

- Melting Points : Aryl-substituted succinamides (e.g., N,N-bis(3-chlorophenyl)succinamide) have higher melting points (180–220°C) due to stronger intermolecular forces, whereas tetraalkyl derivatives melt at lower temperatures (e.g., tetrabutylsuccinamide: ~50°C) .

Metal Ion Extraction

N,N,N',N'-Tetrabutylsuccinamide demonstrates high selectivity for Fe(III) and Cu(II) in hydrochloric acid media, with extraction efficiencies influenced by alkyl chain length and solvent polarity . Tetraethylsuccinamide, though less studied, may exhibit similar behavior due to analogous coordination sites.

Material Science

- Coordination Polymers : Succinamide ligands like bfps enable the design of Ag(I)- or Zn(II)-based polymers for dye adsorption and optoelectronic applications .

- Crystal Engineering : N,N-bis(4-chlorophenylsulfonyl)succinamide forms infinite hydrogen-bonded chains along the c-axis, stabilizing its dihydrate structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.